molecular formula C11H20N2O2 B1294030 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole CAS No. 902837-60-9

1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1294030
CAS No.: 902837-60-9
M. Wt: 212.29 g/mol
InChI Key: UADNAQKXUCTGGS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a diethoxyethyl group at position 1 and two methyl groups at positions 3 and 5 on the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Safety and Hazards

The safety data sheet for “1,2-Bis(2,2-diethoxyethyl) disulfide” indicates that it should be handled with care to avoid breathing in vapors, mist, or gas .

Future Directions

While specific future directions for “1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole” were not found, a related compound, “1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid”, has been studied for its potential as an antileishmanial and antimalarial agent .

Biochemical Analysis

Biochemical Properties

1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . The nature of this interaction involves the inhibition of acetylcholinesterase activity, which can lead to an accumulation of acetylcholine and subsequent effects on nerve signal transmission.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving rainbow trout alevins, the compound was found to affect lipid peroxidation and acetylcholinesterase activity, leading to changes in swimming performance and behavior . These effects suggest that this compound can significantly impact cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have shown that pyrazole derivatives can interact with enzymes involved in antileishmanial and antimalarial activities . These interactions often involve binding to the active sites of enzymes, thereby inhibiting their function and affecting the overall biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific conditions of the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as inhibiting acetylcholinesterase activity and reducing oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including behavioral changes and impaired cellular function. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various pyrazole derivatives with extended conjugation.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,2-Dimethoxyethyl)-3,5-dimethyl-1H-pyrazole: This compound has a similar structure but with methoxy groups instead of ethoxy groups. The difference in substituents can lead to variations in chemical reactivity and biological activity.

    3,5-Dimethyl-1H-pyrazole:

    1-(2,2-Diethoxyethyl)-1H-pyrazole:

The unique structure of this compound, with its specific substituents, imparts distinct properties that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-14-11(15-6-2)8-13-10(4)7-9(3)12-13/h7,11H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADNAQKXUCTGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C(=CC(=N1)C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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